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Compound of Interest

Methyl 3-amino-4-methyl-4,5-
Compound Name:
dihydrothiophene-2-carboxylate

Cat. No.: B038487

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-
amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in
pharmaceutical synthesis. The information presented herein includes detailed spectroscopic
data, experimental protocols for its synthesis and characterization, and a visual representation
of the analytical workflow.

Chemical Structure and Properties

o |[UPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]

Molecular Formula: C7HoNO2S[2][3]

Molecular Weight: 171.22 g/mol [1][3]

Appearance: Solid with a melting point of 85-88 °C.

SMILES: CC1=CSC(=C1N)C(=0)OC[1]

InChl Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

Spectroscopic Data
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The following tables summarize the available spectroscopic data for Methyl 3-amino-4-
methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

Parameter Value Reference

Gas Chromatography-Mass
Method [1]
Spectrometry (GC-MS)

Molecular lon (M+) 171 m/z [1]
] 139 (Top Peak), 140 (3rd
Major Fragments (m/z) ] [1]
Highest)
Exact Mass 171.03539970 Da [1]

Table 2: Infrared (IR) Spectroscopy Data

] Source of
Method Instrument Technique
Spectrum
Bio-Rad Laboratories,
Attenuated Total Bruker Tensor 27 FT-

ATR-Neat Inc. / TCI Chemicals

Reflectance (ATR) IR ]
India Pvt. Ltd.[1]

Note: Specific peak assignments were not available in the searched literature. General
expected peaks would include N-H stretching for the amine, C=0 stretching for the ester, and
C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed *H and 3C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were
not explicitly found in the public domain search results. The following data is for a structurally
similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, and can be used for
estimation of chemical shifts.[4]

1H NMR (400 MHz, CDCIs) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]
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Chemical Shift () Lo . Assighment
Multiplicity Integration

ppm (Proposed)

6.07 S 2H -NH2

5.82 S 1H Thiophene-H

4.29 q 2H -OCH2CHs

2.28 S 3H Thiophene-CHs

1.35 t 3H -OCH2CHs

13C NMR (100 MHz, CDCIs) of Ethyl 2-amino-4-methylthiophene-3-carboxylate[4]

Chemical Shift (6) ppm

Assignment (Proposed)

166.13

C=0 (Ester)

164.17, 136.71, 106.72, 102.85

Thiophene carbons

59.54 -OCH2CHs
18.40 Thiophene-CHs
14.40 -OCH2CHs3

Experimental Protocols

3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5][6][7]

This protocol describes a common method for the synthesis of the title compound.

e Reactants:

[¢]

[¢]

Hydroxylamine hydrochloride

o

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

Solvent (e.g., Acetonitrile or N,N-dimethylformamide)
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o Ammonia water (for work-up)
o Diethyl ether (for extraction)

o Sodium sulfate (for drying)

e Procedure:

o Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen
solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).

o Add hydroxylamine hydrochloride (1.0 eq) to the solution.

o Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for
approximately 4-5 hours.[6][7]

o Monitor the reaction progress using a suitable technique (e.g., TLC).

o After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and
adding dry ether may precipitate the product or an intermediate.[5][7]

o For work-up, the solvent can be evaporated under reduced pressure. The residue is then
treated with 25% ammonia water and stirred.[6]

o The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-
amino-4-methylthiophene-2-carboxylate.[6]

o Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the
combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the
final product.[5]

3.2 Spectroscopic Characterization

e Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to
separate it from any impurities. The eluent from the GC column is then passed into a mass
spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments
are detected.
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« Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the
ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then
recorded over the standard range (e.g., 4000-400 cm~1).[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated
solvent (e.g., CDCIs). *H and 3C NMR spectra are acquired on an NMR spectrometer (e.g.,
400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g.,

tetramethylsilane).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic
analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.
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Experimental Workflow: Synthesis and Characterization
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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